molecular formula C12H19Cl2N3O B2996806 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride CAS No. 1181536-52-6

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2996806
CAS No.: 1181536-52-6
M. Wt: 292.2
InChI Key: LCFIKCQOEXVERP-UHFFFAOYSA-N
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Description

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C12H17N3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with appropriate reagents to introduce the amino and propanol groups. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol
  • 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol

Uniqueness

Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications .

Properties

IUPAC Name

1-amino-3-(5,6-dimethylbenzimidazol-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-8-3-11-12(4-9(8)2)15(7-14-11)6-10(16)5-13;;/h3-4,7,10,16H,5-6,13H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFIKCQOEXVERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(CN)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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